(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including acetamido, carboxy, and chromenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the acetamido group: This can be achieved through the acetylation of an amine precursor.
Introduction of the chromenyl group: This step may involve a condensation reaction between a chromenyl derivative and an appropriate intermediate.
Assembly of the final structure: The final compound is assembled through a series of peptide bond formations, coupling reactions, and protective group manipulations.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. Techniques such as flow chemistry, automated synthesis, and the use of biocatalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The chromenyl group can be oxidized under specific conditions.
Reduction: The acetamido group can be reduced to an amine.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group may yield a chromone derivative, while reduction of the acetamido group may produce an amine.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes.
Medicine
The compound may have potential therapeutic applications, such as acting as an inhibitor or activator of specific enzymes or receptors.
Industry
In industrial applications, the compound can be used in the development of new materials, catalysts, or as a component in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and chromenyl groups may play a crucial role in binding to these targets, modulating their activity through various pathways.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-oxopentanoic acid: Lacks the chromenyl group, resulting in different reactivity and applications.
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-methylchromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid: Contains a methylchromenyl group instead of a trifluoromethylchromenyl group, affecting its chemical properties.
Uniqueness
The presence of the trifluoromethylchromenyl group in the compound provides unique chemical properties, such as increased stability and reactivity, making it distinct from similar compounds.
Properties
Molecular Formula |
C32H39F3N4O12 |
---|---|
Molecular Weight |
728.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H39F3N4O12/c1-6-15(4)27(39-28(46)20(9-10-23(41)42)37-29(47)26(14(2)3)36-16(5)40)30(48)38-21(13-24(43)44)31(49)50-17-7-8-18-19(32(33,34)35)12-25(45)51-22(18)11-17/h7-8,11-12,14-15,20-21,26-27H,6,9-10,13H2,1-5H3,(H,36,40)(H,37,47)(H,38,48)(H,39,46)(H,41,42)(H,43,44)/t15-,20-,21-,26-,27-/m0/s1 |
InChI Key |
OSTQLNPWEUGGSJ-OIOUIRQFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.